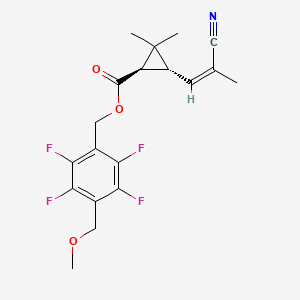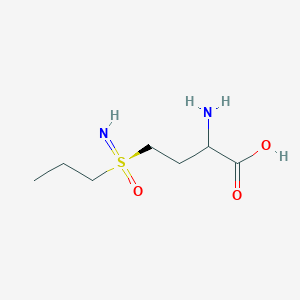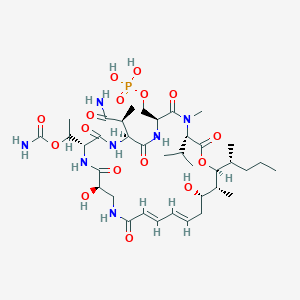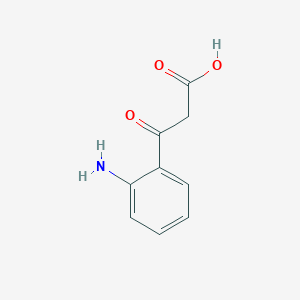
3-(2-Aminophenyl)-3-Oxopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-aminobenzoylacetic acid is a 3-oxo monocarboxylic acid that is benzoylacetic acid substituted at position 2 on the benzene ring by an amino group. It has a role as a bacterial metabolite. It is a 3-oxo monocarboxylic acid and a substituted aniline. It derives from a 3-phenylpropionic acid. It is a conjugate acid of a 2-aminobenzoylacetate.
Applications De Recherche Scientifique
Biological and Pharmacological Significance
3-(2-Aminophenyl)-3-Oxopropanoic acid, as part of phenolic acid compounds, has garnered attention due to its biological and pharmacological significance. Phenolic acids like Chlorogenic Acid (CGA) exhibit a wide range of biological activities and therapeutic roles. They are known for their antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, and neuroprotective properties. Furthermore, CGA has been found to regulate lipid metabolism and glucose, contributing to the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. These compounds can also protect against chemical or lipopolysaccharide-induced injuries, highlighting their medicinal potential (Naveed et al., 2018).
Role in Cancer Research
Cinnamic acid derivatives, which share structural similarities with 3-(2-Aminophenyl)-3-Oxopropanoic acid, have received attention in cancer research due to their antitumor properties. These compounds have been traditionally and synthetically used as antitumor agents, and recent decades have seen a surge in interest toward various cinnamoyl derivatives and their anticancer efficacy. The rich medicinal tradition of these compounds, combined with their underutilization, underscores the need for further exploration of their potential in cancer therapy (De et al., 2011).
Analytical and Biophysical Applications
Phosphonic acid and its derivatives, with structural analogies to 3-(2-Aminophenyl)-3-Oxopropanoic acid, are employed in various applications due to their coordination or supramolecular properties. These acids have been used for bioactive properties, bone targeting, supramolecular or hybrid materials design, surface functionalization, medical imaging, and as phosphoantigen. The synthesis and applications of these compounds cover a broad spectrum of research fields, including chemistry, biology, and physics, indicating the diverse potential of these compounds in scientific research (Sevrain et al., 2017).
Propriétés
Nom du produit |
3-(2-Aminophenyl)-3-Oxopropanoic Acid |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-(2-aminophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5,10H2,(H,12,13) |
Clé InChI |
POAXUNDIOGWQOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





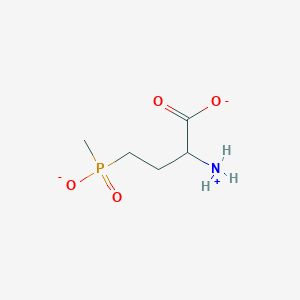
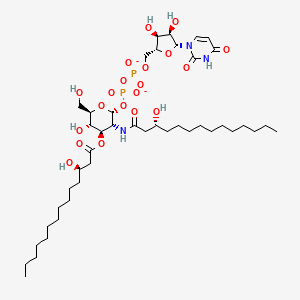
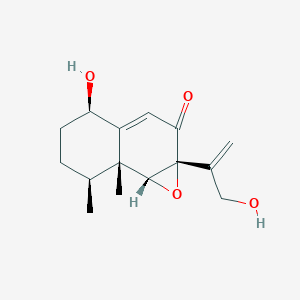

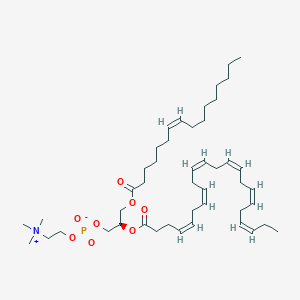
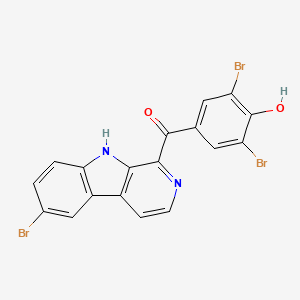


![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
